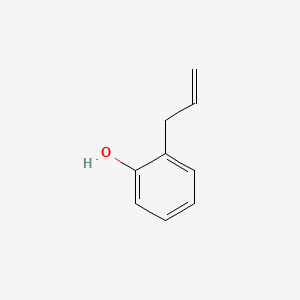

2-Allylphenol

Cat. No. B7767131

Key on ui cas rn:

26761-75-1

M. Wt: 134.17 g/mol

InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04060563

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

753 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

320 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OCC=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The bottle was rinsed three times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding each time 200ml of isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with reaction of the sodium hydroxide and phenol occurring immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought up to a temperature of approximately 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was then washed twice with 3 liters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The bottle was then charged with 3 liters of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

An azeotropic distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for approximately 3 hours during which time

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

occurred at 200° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for approximately 5 hours

|

|

Duration

|

5 h

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)C1=C(C=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04060563

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

753 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

320 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OCC=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The bottle was rinsed three times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding each time 200ml of isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with reaction of the sodium hydroxide and phenol occurring immediately

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought up to a temperature of approximately 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was then washed twice with 3 liters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The bottle was then charged with 3 liters of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

An azeotropic distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for approximately 3 hours during which time

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

occurred at 200° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for approximately 5 hours

|

|

Duration

|

5 h

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)C1=C(C=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |